N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-17(20-13-14-7-3-1-4-8-14)16-18(26)24-12-11-23(19(24)22-21-16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJHBASLOPYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the formation of the imidazo-triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations :
- N-Benzyl vs. N-Cyclopentyl : The benzyl group improves membrane permeability, leading to higher cellular uptake compared to the cyclopentyl analog .
- 8-Phenyl vs.
- Carboxamide vs. Ester : The carboxamide group in the parent compound confers better stability and target specificity compared to ester derivatives, which are prone to hydrolysis .
Anticancer Activity
The parent compound and its analogs exhibit antiproliferative effects via mechanisms such as topoisomerase inhibition or apoptosis induction. For example:
Thermal Stability
Thermogravimetric analysis (TGA) reveals that the N-benzyl carboxamide derivative decomposes at 280–300°C, outperforming ethyl 2-(4-oxo-8-substituted)acetates (decomposition at 220–240°C) . Chlorine substituents on the phenyl ring further destabilize the latter, highlighting the carboxamide’s superior robustness .
Limitations and Contradictions
Biological Activity
N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.4 g/mol. The compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core structure that is known for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 946278-92-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with suitable aldehydes followed by cyclization to form the imidazo[2,1-c][1,2,4]triazine framework. This approach allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antimicrobial properties. For instance, compounds similar to N-benzyl-4-oxo have been tested against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for related compounds . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
N-benzyl derivatives have shown promise as anticancer agents through various mechanisms such as inhibition of cell proliferation and induction of apoptosis. Molecular docking studies suggest that this compound may interact with key targets such as epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction can hinder cancer cell growth and promote cell death.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. It may bind to active sites on enzymes involved in critical biochemical pathways. For example, it has been noted to inhibit certain kinases that are pivotal in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind competitively or noncompetitively to enzyme active sites.
- Receptor Modulation : It could modulate receptor activity by altering conformational states.
- Cell Signaling Interference : By interacting with signaling pathways (e.g., MAPK/ERK), it can influence cellular responses.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Antimicrobial Activity : A series of imidazo derivatives were synthesized and evaluated for their antimicrobial properties against multiple pathogens. The best-performing compounds exhibited MIC values comparable to established antibiotics .
- Anticancer Research : A study focused on the anticancer potential of imidazo derivatives demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
